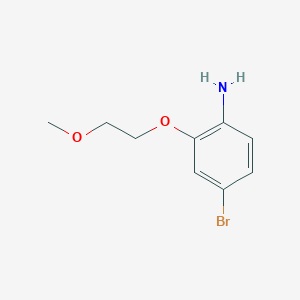

4-Bromo-2-(2-methoxyethoxy)-phenylamine

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHZROHRIISRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296641 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219730-72-9 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219730-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Bromination of o-Anisidine

- Reaction Conditions: Bromination is typically carried out using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane, under reflux or at room temperature, depending on the desired selectivity.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the para-position relative to the amino group, yielding 4-bromo-o-anisidine.

Step 2: Introduction of the 2-(2-methoxyethoxy) Group

- Method: The amino group can be protected or directly functionalized. To introduce the 2-(2-methoxyethoxy) substituent, nucleophilic substitution reactions with appropriate alkoxyethyl halides (e.g., 2-methoxyethyl chloride) can be performed on the aromatic ring, often facilitated by catalysts or bases such as potassium carbonate.

- Outcome: This step yields 4-bromo-2-(2-methoxyethoxy)-phenylamine.

Step 3: Purification

- The crude product is purified via column chromatography using silica gel and dichloromethane or other suitable eluents to isolate the target compound with high purity.

Research Data:

According to chemical literature, this route can achieve yields up to 70-80%, with reaction conditions optimized to minimize side reactions and maximize selectivity.

Synthesis via Aromatic Substitution Using Tetrabromocyclohexadione Derivatives

An alternative method involves the use of tetrabromocyclohexadione derivatives as brominating agents, as detailed in recent research:

Step 1: Preparation of 2,4-Dibromo-6-methoxyaniline

- Reaction Conditions: o-Anisidine reacts with tetrabromocyclohexadione in dichloromethane at low temperatures (-10°C to room temperature). The reaction involves electrophilic bromination at the aromatic ring, favoring substitution at the para position.

- Yield: Approximately 9%, indicating the need for further optimization for industrial scale.

Step 2: Functionalization with 2-(2-methoxyethoxy) Group

- The amino group can be further functionalized via nucleophilic substitution with suitable alkoxyethyl halides under basic conditions, similar to the previous method.

Research Data:

This method offers a mild and selective bromination process, with the advantage of high regioselectivity and operational simplicity, although yields may vary.

Bromination of Phenylamine Derivatives Using N-Bromosuccinimide

A third approach involves direct bromination of phenylamine derivatives, followed by functionalization:

Step 1: Bromination of o-Anisidine

- Conducted in acetonitrile or dichloromethane with NBS under reflux, leading to mono- or dibrominated products depending on reaction conditions.

Step 2: Introduction of the 2-(2-methoxyethoxy) Group

- Similar nucleophilic substitution with 2-methoxyethyl halides yields the desired compound.

Step 3: Purification

- Chromatography and recrystallization techniques are employed to purify the final product.

Research Data:

This route is straightforward and adaptable, with yields typically around 60-75%, depending on reaction parameters.

Summary of Preparation Methods

| Method | Starting Material | Bromination Agent | Functionalization | Yield | Advantages |

|---|---|---|---|---|---|

| Method 1 | o-Anisidine | NBS | Alkoxyethyl halides | 70-80% | High regioselectivity, straightforward |

| Method 2 | Tetrabromocyclohexadione derivatives | Tetrabromocyclohexadione | Alkoxyethyl halides | 9-20% | Mild conditions, high regioselectivity |

| Method 3 | o-Anisidine | NBS | Alkoxyethyl halides | 60-75% | Simple, adaptable |

Final Remarks

The synthesis of 4-Bromo-2-(2-methoxyethoxy)-phenylamine is primarily achieved through aromatic substitution reactions, with the choice of method depending on desired yield, operational simplicity, and available starting materials. The use of electrophilic bromination agents like NBS or tetrabromocyclohexadione derivatives, followed by nucleophilic substitution to introduce the 2-(2-methoxyethoxy) group, constitutes the most efficient and scalable approaches.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2-methoxyethoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-(2-methoxyethoxy)-phenylamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-(2-methoxyethoxy)-phenylamine.

Substitution: Various substituted phenylamine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

4-Bromo-2-(2-methoxyethoxy)-phenylamine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in synthetic organic chemistry. This compound can be employed in the preparation of biologically active compounds and complex natural products.

Example Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters highlights the use of similar bromo-substituted amines as key intermediates in synthesizing marine natural products. The methodologies developed can be adapted for 4-Bromo-2-(2-methoxyethoxy)-phenylamine to create novel derivatives with potential biological activity .

Medicinal Chemistry

Drug Development:

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The presence of the bromine atom and the methoxyethoxy group can enhance the compound's binding affinity to various molecular targets, making it suitable for designing kinase inhibitors and other therapeutic agents.

Therapeutic Applications:

Research indicates that derivatives of 4-bromo-substituted phenylamines exhibit kinase inhibitory activity, which is crucial for treating various cancers. For instance, compounds related to 4-Bromo-2-(2-methoxyethoxy)-phenylamine have been studied for their potential in treating neoplasia, including lung and breast cancers . The bromine atom may facilitate halogen bonding interactions that enhance the efficacy of these compounds in biological systems .

Material Science

Synthesis of Polymers:

In material science, 4-Bromo-2-(2-methoxyethoxy)-phenylamine can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor materials for particular applications, such as sensors or drug delivery systems.

Example Case Study:

Research has demonstrated that similar compounds can be polymerized to create materials with enhanced mechanical properties and thermal stability. Such advancements are pivotal in developing advanced materials for industrial applications .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)-phenylamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxyethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-2-(2-methoxyethoxy)-phenylamine with key analogues, highlighting differences in substituents, functional groups, and properties:

Key Comparative Findings

Electronic and Steric Effects

- Substituent Position and Type: The 2-methoxyethoxy group in the target compound is bulkier and more electron-donating than the methyl group in (4-bromo-3-methyl)phenylamine. Compared to 2C-B, which has a phenethylamine backbone, the primary amine in 4-Bromo-2-(2-methoxyethoxy)-phenylamine may reduce blood-brain barrier penetration, limiting psychoactive effects .

Physical-Chemical Properties

- Solubility: The 2-methoxyethoxy group improves aqueous solubility compared to non-polar substituents (e.g., methyl or bromophenoxy groups) .

- Thermal Stability: Alkoxy-substituted phenylamines (e.g., the target compound) generally exhibit higher thermal stability than acetophenone derivatives, as observed in optoelectronic material studies .

Biologische Aktivität

4-Bromo-2-(2-methoxyethoxy)-phenylamine is an organic compound with significant potential in pharmacology and materials science. Its unique structure, characterized by a bromine atom and a methoxyethoxy group attached to a phenylamine backbone, positions it as a valuable intermediate in various chemical syntheses and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C11H14BrN1O2

- Molecular Weight : 273.14 g/mol

- Structure : The compound features a bromine substituent at the para position and a 2-methoxyethoxy substituent at the ortho position relative to the amine group.

Research indicates that 4-Bromo-2-(2-methoxyethoxy)-phenylamine exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Anticancer Activity : Compounds similar to 4-Bromo-2-(2-methoxyethoxy)-phenylamine have been investigated for their potential in cancer therapy, particularly targeting the Platelet-Derived Growth Factor Receptor beta (PDGFRβ), which is overexpressed in numerous cancers . This receptor serves as a promising molecular target for therapeutic interventions.

- SGLT2 Inhibitors : The compound is also noted for its role in the synthesis of therapeutic Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, which are used in managing diabetes by promoting glucose excretion in urine.

Biological Activity Summary Table

Case Studies and Research Findings

- Anticancer Research : A study focusing on radiobrominated derivatives of compounds similar to 4-Bromo-2-(2-methoxyethoxy)-phenylamine demonstrated their effectiveness as imaging probes for PDGFRβ. The study revealed that these compounds exhibited selective cellular uptake in PDGFRβ-positive cancer cells, suggesting their potential utility in targeted cancer therapies .

- SGLT2 Inhibitors Development : As an intermediate in the synthesis of SGLT2 inhibitors, 4-Bromo-2-(2-methoxyethoxy)-phenylamine has been crucial in developing new treatments for diabetes. These inhibitors have shown significant efficacy in lowering blood glucose levels and improving glycemic control in diabetic patients.

- Material Applications : The compound's application in synthesizing imidazolate COFs has led to advancements in energy storage technologies. The resulting materials exhibit impressive lithium ion conductivity and stability over extended cycling periods, making them suitable for next-generation batteries.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(2-methoxyethoxy)-phenylamine?

- Methodology : The compound can be synthesized via nucleophilic substitution using 4-bromo-2-fluoro-1-(trifluoromethyl)benzene and 2-methoxyethanol. Sodium hydride (NaH) in N-methylpyrrolidone (NMP) facilitates the reaction at room temperature over 7 days, yielding 94% after purification by silica gel chromatography (10% ethyl acetate/hexane, Rf = 0.37) . For further derivatization, palladium-catalyzed coupling (e.g., with carbamic acid t-butyl ester) employs Pd(OAc)₂, XPhos-type ligands, and Cs₂CO₃ in 1,4-dioxane at 100°C, achieving 74% yield .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- HPLC : Retention time of 0.63 minutes under SQD-AA50 conditions confirms purity .

- TLC : Silica gel plates with 10% ethyl acetate/hexane (Rf = 0.37) .

- LCMS : Mass spectrometry (m/z 334 [M-H]⁻) for molecular weight confirmation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the methoxyethoxy and bromine substituents on the aromatic ring.

- IR Spectroscopy : Compare with spectral databases (e.g., Coblentz Society data for related ethoxyamines) to identify functional groups .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence electronic properties in photovoltaic applications?

- Methodology : In dye-sensitized solar cells (DSSCs), the methoxyethoxy group enhances electron-donating capacity and aqueous solubility. Comparative studies using sensitizers like JK-310 (containing 4-(2-(2-methoxyethoxy)-ethoxy)phenylamine) show improved Voc with incremental water addition, though Jsc may decrease due to dye detachment . Computational modeling (e.g., density-functional theory) can quantify substituent effects on HOMO-LUMO gaps .

Q. What computational approaches predict the electronic structure of this compound?

- Methodology : Density-functional theory (DFT) with gradient expansions for local kinetic-energy density (e.g., Colle-Salvetti correlation-energy formula) accurately models correlation energies in aromatic systems. This approach is validated for atoms, ions, and molecules with ±2–3% accuracy .

Q. How can this compound be functionalized for bioconjugation or drug delivery?

- Methodology : The primary amine group enables conjugation with PEG linkers (e.g., m-PEG2-O-Ph-NH₂ analogs) for drug delivery. Reaction with activated esters (e.g., NHS esters) or crosslinkers (e.g., glutaraldehyde) under mild aqueous conditions (pH 7–9) is typical .

Q. What challenges arise in palladium-catalyzed couplings involving this compound?

- Methodology : Steric hindrance from the methoxyethoxy group may reduce catalytic efficiency. Optimizing ligand choice (e.g., bulky phosphines like XPhos) and reaction time (e.g., overnight at 100°C) improves yields. Monitor side reactions (e.g., dehalogenation) via TLC .

Q. How do solubility properties impact reaction design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.